URMC-099
URMC-099
URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects.
URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.
URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0548948
InChI:
InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)
SMILES:
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3
Molecular Formula:
C27H27N5
Molecular Weight:
421.5 g/mol
URMC-099
CAS No.:
Cat. No.: VC0548948
Molecular Formula: C27H27N5
Molecular Weight: 421.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects. URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells. |
|---|---|
| Molecular Formula | C27H27N5 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) |
| Standard InChI Key | QKKIWEILHCXECO-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 |
| Appearance | White to off-white solid powder |
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